

# Spectroscopic and Methodological Profile of (2-Amino-4-methoxyphenyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (2-Amino-4-methoxyphenyl)methanol

Cat. No.: B573342

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This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for **(2-Amino-4-methoxyphenyl)methanol** (CAS No. 187731-65-3). The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound. Due to the limited availability of experimental spectra in public databases, this guide presents a combination of predicted spectroscopic data based on established principles and detailed, generalized experimental protocols for obtaining such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(2-Amino-4-methoxyphenyl)methanol**. These predictions are derived from spectral theory and data from structurally analogous compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	d	1H	Ar-H (H6)
~6.2-6.4	m	2H	Ar-H (H3, H5)
~4.6	s	2H	-CH <sub>2</sub> OH
~3.8	s	3H	-OCH <sub>3</sub>
~3.5-4.5	br s	2H	-NH <sub>2</sub>
~1.5-2.5	br s	1H	-OH

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~158-160	C4 (-OCH <sub>3</sub> )
~148-150	C2 (-NH <sub>2</sub> )
~128-130	C6
~115-120	C1
~105-110	C5
~98-102	C3
~65	-CH <sub>2</sub> OH
~55	-OCH <sub>3</sub>

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol), N-H stretch (amine)
3050-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-CH <sub>2</sub> -, -CH <sub>3</sub> )
1620-1580	Strong	N-H bend (amine), Aromatic C=C stretch
1500-1400	Medium	Aromatic C=C stretch
1250-1200	Strong	Aryl C-O stretch (ether)
1050-1000	Strong	C-O stretch (primary alcohol)
900-675	Medium-Strong	Aromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity	Assignment
153	High	Molecular Ion [M] <sup>+</sup>
136	Medium	[M-OH] <sup>+</sup>
122	High	[M-CH <sub>2</sub> OH] <sup>+</sup>
107	Medium	[M-CH <sub>2</sub> OH, -CH <sub>3</sub> ] <sup>+</sup>
94	Medium	[M-CH <sub>2</sub> OH, -CO] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **(2-Amino-4-methoxyphenyl)methanol**, based on standard laboratory practices for similar

aromatic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(2-Amino-4-methoxyphenyl)methanol** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **Instrumentation:** A 500 MHz NMR spectrometer is recommended for optimal resolution.
- **$^1\text{H}$  NMR Acquisition Parameters:**
  - **Pulse Sequence:** Standard single-pulse sequence.
  - **Spectral Width:** 0-12 ppm.
  - **Acquisition Time:** 2-4 seconds.
  - **Relaxation Delay:** 1-5 seconds.
  - **Number of Scans:** 16-64, depending on sample concentration.
- **$^{13}\text{C}$  NMR Acquisition Parameters:**
  - **Pulse Sequence:** Proton-decoupled pulse sequence.
  - **Spectral Width:** 0-200 ppm.
  - **Acquisition Time:** 1-2 seconds.
  - **Relaxation Delay:** 2-5 seconds.
  - **Number of Scans:** 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline corrections should be performed manually. For  $^1\text{H}$  NMR, integrate the signals to determine proton ratios.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A standard FT-IR spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.

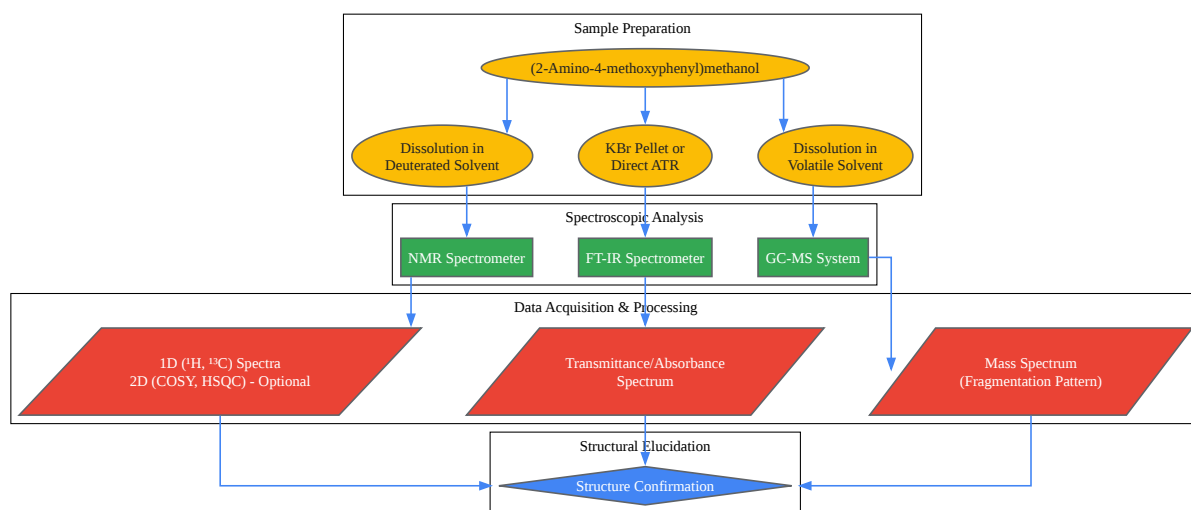
## Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.
- Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Parameters:
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Injector Temperature: 250  $^{\circ}\text{C}$ .

- Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: 50-500 amu.
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.

## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **(2-Amino-4-methoxyphenyl)methanol** and the general structure of the analytical process.



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Caption: Experimental workflow for the spectroscopic characterization.



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Caption: High-level overview of the analytical process.

- To cite this document: BenchChem. [Spectroscopic and Methodological Profile of (2-Amino-4-methoxyphenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b573342#spectroscopic-data-nmr-ir-ms-for-2-amino-4-methoxyphenyl-methanol>]

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